GlyH-101

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

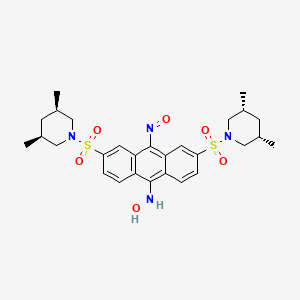

GlyH-101 是一种强效且选择性的囊性纤维化跨膜传导调节剂 (CFTR) 氯离子通道抑制剂。它也因其对体积敏感外向整流氯离子通道 (VSORC) 的可逆抑制而闻名。 This compound 已显示出显着的抗增殖活性,并广泛应用于科学研究,因为它能够抑制 CFTR 样电流和 VSORC 电流 .

科学研究应用

GlyH-101 广泛应用于科学研究,特别是在囊性纤维化和其他涉及氯离子转运的疾病的研究中。其应用包括:

作用机制

GlyH-101 通过选择性和可逆地阻断 CFTR 氯离子通道发挥作用。该化合物从细胞外侧结合到通道孔中,导致 CFTR 通道的电流-电压关系发生变化。 这种抑制降低了氯离子跨细胞膜的转运,这对囊性纤维化等疾病至关重要 .

生化分析

Biochemical Properties

GlyH-101 interacts with the CFTR protein, a chloride anion channel . It selectively and reversibly blocks the CFTR channel . The CFTR protein is involved in the secretion of fluid in many epithelial tissues, such as the airways and intestine .

Cellular Effects

This compound has been shown to have antiproliferative activity, inhibiting CFTR-like current and VSORC current . It has been found to suppress cell proliferation, block invasion and metastasis, and cause several cancer cell types to undergo apoptosis . In human colon HT-29 cancer cells, treatment with this compound resulted in cell necrosis and apoptosis, up-regulated ROS levels, activated the mitochondrial apoptosis pathway, and prompted arrest of the cell cycle in S phase .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the CFTR channel . It enters the CFTR pore from the extracellular side . This inhibition of the CFTR channel results in the suppression of cell proliferation, blockage of invasion and metastasis, and induction of apoptosis in several cancer cell types .

Metabolic Pathways

This compound is involved in the CFTR-mediated chloride and bicarbonate secretion pathways

Transport and Distribution

This compound is a cell-permeable compound , suggesting that it can be transported across cell membranes

准备方法

合成路线和反应条件

GlyH-101 的合成涉及制备甘氨酸酰肼化合物。具体的合成路线和反应条件在公共领域中尚不可获得。 已知该化合物是作为固体制备的,可以溶解在二甲基亚砜 (DMSO) 中用于实验 .

工业生产方法

化学反应分析

反应类型

GlyH-101 主要经历抑制反应,其中它阻断 CFTR 和 VSORC 通道。 它通常不会在标准实验室条件下参与氧化、还原或取代反应 .

常见试剂和条件

与 this compound 一起使用的常见试剂是二甲基亚砜 (DMSO),用于溶解化合物以进行实验应用。 该化合物在 -20°C 下储存时稳定,应避光保存以保持其效力 .

形成的主要产物

This compound 与其目标通道反应形成的主要产物是 CFTR 和 VSORC 通道的抑制状态。 这种抑制导致氯离子跨细胞膜转运减少 .

相似化合物的比较

GlyH-101 通常与其他 CFTR 抑制剂(如 CFTRinh-172 和格列本脲)进行比较。虽然所有这些化合物都抑制 CFTR,但 this compound 在其可逆抑制及其还能够抑制 VSORC 传导方面是独一无二的。 这种双重抑制使 this compound 成为研究中一种有价值的工具 .

类似化合物

CFTRinh-172: 另一种强效的 CFTR 抑制剂,但它不抑制 VSORC 传导.

This compound 的独特特性和广泛的应用使它成为研究氯离子转运和相关疾病的重要化合物。

属性

IUPAC Name |

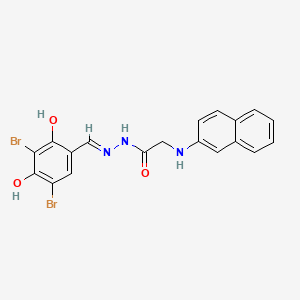

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Br2N3O3/c20-15-8-13(18(26)17(21)19(15)27)9-23-24-16(25)10-22-14-6-5-11-3-1-2-4-12(11)7-14/h1-9,22,26-27H,10H2,(H,24,25)/b23-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBDLOATEPYBSI-NUGSKGIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Br2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

ANone: GlyH-101 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. [, ]

ANone: this compound acts as an open-channel blocker, binding within the pore bottleneck of CFTR near the extracellular side. [, , ] This binding effectively occludes the channel, preventing chloride ion flow. [, ]

ANone: Yes, this compound exhibits voltage-dependent CFTR block with strong inward rectification. Its apparent inhibitory constant (Ki) increases from 1.4 μM at +60 mV to 5.6 μM at -60 mV. []

ANone: Inhibition of CFTR by this compound impacts various cellular processes, including:

- Reduction of fluid secretion in various epithelial tissues, such as airways, intestines, and sweat glands [, , ]

- Modulation of sphingolipid levels in airway smooth muscle and epithelial cells, potentially impacting airway hyperreactivity [, ]

- Alteration of cell membrane potential and intracellular chloride concentration, influencing cellular processes like quiescence [, ]

ANone: The molecular formula of this compound is C18H12Br2N4O3, and its molecular weight is 492.14 g/mol.

ANone: While the provided research papers do not include detailed spectroscopic data, they mention that this compound exists predominantly as a monovalent anion at physiological pH (6.5–8.0) and exhibits a water solubility of approximately 1 mM. [] Further spectroscopic analysis, such as NMR and mass spectrometry, can be performed to obtain detailed structural information.

ANone: The provided research papers primarily focus on the biological activity and effects of this compound and lack detailed information on its chemical stability. Further investigation is needed to evaluate its stability under different pH, temperature, and storage conditions.

ANone: this compound primarily acts as a reversible inhibitor of the CFTR chloride channel and does not exhibit inherent catalytic properties based on the provided research. []

ANone: Yes, molecular modeling studies have been conducted to understand the binding of this compound within the CFTR pore. [] These studies utilized homology models of CFTR based on the bacterial transporter Sav1866 and employed induced-fit docking techniques to predict the binding site and interactions of this compound.

ANone: The computational models accurately predicted a narrow region within the CFTR pore as the likely binding site for this compound. [] Furthermore, the models predicted that mutations of specific residues (e.g., Phe342 to alanine) within this region would significantly affect the binding affinity of this compound, which was subsequently confirmed by experimental mutagenesis studies. []

ANone: While detailed SAR studies are not explicitly described in the provided research, it is mentioned that N-(2-naphthalenyl) and 3,5-dibromo-2,4-dihydroxyphenyl substituents are crucial for the inhibitory potency of this compound. [] Further modifications to the glycine hydrazide scaffold could be explored to optimize its potency, selectivity, and pharmacological properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

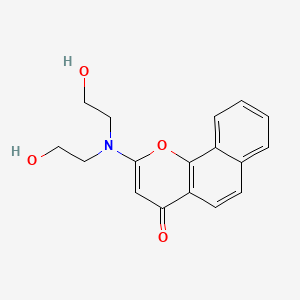

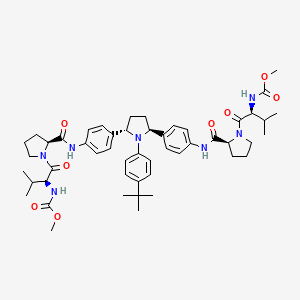

![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B612153.png)